N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide is a compound that features a benzofuran ring, a hydroxypropyl group, and a benzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often by binding to a specific site on the target molecule and modulating its activity . This can result in changes to cellular processes, leading to the observed biological activities.
Biochemical Pathways
Given their broad range of biological activities, these compounds likely affect multiple pathways related to cell growth, oxidative stress, viral replication, and bacterial growth . The downstream effects of these pathway modulations can include changes in cell behavior, immune response, and overall organism health.
Result of Action
Given the known biological activities of benzofuran compounds, the effects could include changes in cell growth, immune response, oxidative stress levels, and pathogen replication rates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of ortho-hydroxyaryl ketones or aldehydes with suitable reagents.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using appropriate alkylating agents.
Formation of Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate compound with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave-assisted synthesis, which has been shown to be effective in producing benzofuran compounds with high efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-yl alcohol derivatives .
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Known for its anti-inflammatory and anti-tumor activities.
Benzofuran-2-yl alcohol: Exhibits antibacterial and antioxidant properties.
Benzofuran-2-yl methanone: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-18(21,12-19-17(20)13-7-3-2-4-8-13)16-11-14-9-5-6-10-15(14)22-16/h2-11,21H,12H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEYLMGPPNSZCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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